molecular formula C6H14O2Si B12123817 1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether

Cat. No.: B12123817
M. Wt: 146.26 g/mol
InChI Key: JMGIVWPNULLYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether is an organosilicon compound. It is characterized by the presence of trimethylsilyl groups and enol ether functionalities, making it a versatile reagent in organic synthesis. This compound is often used in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether typically involves the reaction of trimethylsilyl chloride with methoxyethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .

Scientific Research Applications

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It plays a role in the synthesis of drug candidates and the modification of biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether involves the activation of the enol ether functionality, which facilitates nucleophilic addition reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the intermediate species formed during reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trimethylsilyloxy)-methoxyethene methylacetate-trimethylsilyl enol ether is unique due to its combination of enol ether and trimethylsilyl functionalities, which provide a versatile platform for various chemical transformations. Its stability and reactivity make it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

1-methoxyethenoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-6(7-2)8-9(3,4)5/h1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGIVWPNULLYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.